1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active piperidines . In biology and medicine, piperidine derivatives are crucial for designing drugs with potential anticancer, antimicrobial, and antiviral activities . The compound is also used in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the dopaminergic neurons in the substantia nigra of the brain . These neurons play a crucial role in the regulation of movement and coordination, and their destruction leads to symptoms of Parkinson’s disease .
Pharmacokinetics
It is known that it is a lipophilic compound that can cross the blood-brain barrier . Its metabolism into MPP+ by MAO-B is a crucial step in its mechanism of action
Result of Action
The result of the action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to a decrease in the levels of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement and coordination . The loss of these neurons and the subsequent decrease in dopamine levels result in the symptoms of Parkinson’s disease .
Action Environment
The action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is influenced by various environmental factors. For instance, the presence of MAO-B in glial cells is necessary for its metabolism into MPP+ . Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of piperidine derivatives also includes intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Analyse Chemischer Reaktionen
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and cycloaddition reagents . The major products formed from these reactions are substituted piperidines, which have significant pharmacological applications .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one can be compared with other similar compounds, such as 4-(4-Methylpiperidin-1-yl)aniline . These compounds share the piperidine core structure but differ in their substituents and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(4-Fluorobenzyl)piperidin-4-yl
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl
These compounds are structurally related to this compound and exhibit similar pharmacological activities.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQRLNKQBBXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432494-63-8 |
Source
|
Record name | 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.